molecular formula C20H18ClN3O4 B14950220 Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate

Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate

Cat. No.: B14950220
M. Wt: 399.8 g/mol
InChI Key: SNJFPRTZCVKAJF-QJOMJCCJSA-N
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Description

Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a hydrazono group, a chlorophenyl group, and a pyrrolidinecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(E)-2-(2-bromophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate
  • Ethyl 3-[(E)-2-(2-fluorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate

Uniqueness

Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl (3E)-3-[(2-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C20H18ClN3O4/c1-3-28-19(27)20(2)17(23-22-15-12-8-7-11-14(15)21)16(25)18(26)24(20)13-9-5-4-6-10-13/h4-12,22H,3H2,1-2H3/b23-17-

InChI Key

SNJFPRTZCVKAJF-QJOMJCCJSA-N

Isomeric SMILES

CCOC(=O)C1(/C(=N\NC2=CC=CC=C2Cl)/C(=O)C(=O)N1C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1(C(=NNC2=CC=CC=C2Cl)C(=O)C(=O)N1C3=CC=CC=C3)C

Origin of Product

United States

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